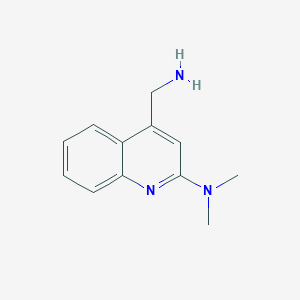

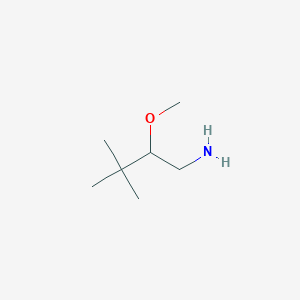

![molecular formula C20H26ClNO B1374562 4-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride CAS No. 1219949-12-8](/img/structure/B1374562.png)

4-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride” is a chemical compound used in scientific experiments to research its biological properties and potential applications in various fields of research and industry. It’s also known as S-[2-(Diethylamino)ethyl] 2-[1,1′-biphenyl]-4-ylbutanethioate hydrochloride .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 4-[{2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl}methyl)(2-R-2-oxoethyl)amino]benzoic acid derivatives was synthesized . The reaction involved a mixture of ethyl 4-({(2′-cyano-[1,1′-biphenyl]-4-yl)methyl}amino)benzoate, substituted phenacyl bromides, and anhydrous K2CO3 in acetonitrile, stirred for 24 hours at 27–30°C .Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For instance, the molecular formula of S-[2-(Diethylamino)ethyl] 2-[1,1′-biphenyl]-4-ylbutanethioate hydrochloride is C22H30ClNOS .Applications De Recherche Scientifique

Antibacterial Applications

This compound has been synthesized and screened for its potential antibacterial properties. The structure allows for interaction with bacterial cell components, potentially inhibiting growth or killing bacteria. This could be particularly useful in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .

Anticancer Research

The compound’s ability to interact with various biological pathways makes it a candidate for anticancer research. It may be involved in the inhibition of cancer cell proliferation or inducing apoptosis in malignant cells. Its efficacy and safety in this regard are subjects of ongoing studies .

Anti-Tuberculosis (TB) Activity

Given the global impact of tuberculosis, this compound’s potential anti-TB activity is significant. It could offer a new avenue for treatment, especially considering the need for new drugs due to the emergence of multi-drug resistant TB strains .

Molecular Docking Studies

Molecular docking studies have been carried out on this compound, targeting enzymes like P38 MAP kinase protein. These studies help in understanding the compound’s interaction at the molecular level, which is crucial for drug design and development .

Pharmacokinetics and Drug Development

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties suggest good bioavailability, indicating its potential as a drug candidate. Its pharmacokinetic profile is essential for determining its suitability for further development into a therapeutic agent .

Enhancing Bioavailability

Modifications to the compound, such as the introduction of tetrazole moieties, aim to boost lipophilicity and enhance bioavailability. This could lead to the development of more effective pharmacological agents with fewer side effects .

Interaction with Enzymes and Receptors

The compound’s ability to interact with enzymes and receptors in organisms through non-covalent interactions opens up possibilities for a wide range of biological properties. This includes the development of novel medications that can target specific pathways or receptors .

Potential for Diverse Biological Properties

Due to its versatile structure, the compound may exhibit a range of biological properties, such as antifungal, anti-inflammatory, antimalarial, antiviral, and more. These properties make it a valuable subject for extensive pharmacological research .

Propriétés

IUPAC Name |

4-[2-[(4-phenylphenyl)methoxy]ethyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO.ClH/c1-2-4-19(5-3-1)20-8-6-18(7-9-20)16-22-15-12-17-10-13-21-14-11-17;/h1-9,17,21H,10-16H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMROLLYAZQTEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCOCC2=CC=C(C=C2)C3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

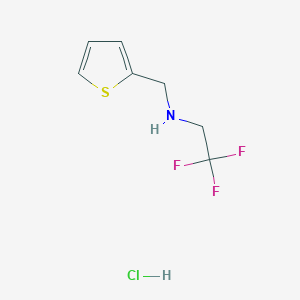

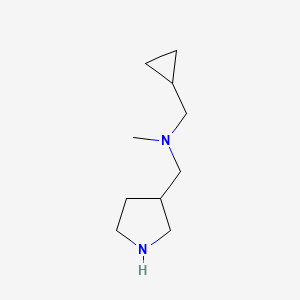

amine](/img/structure/B1374483.png)

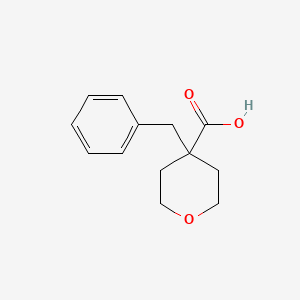

![2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid](/img/structure/B1374487.png)

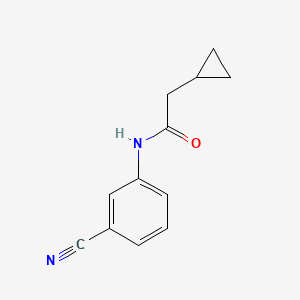

![3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374491.png)

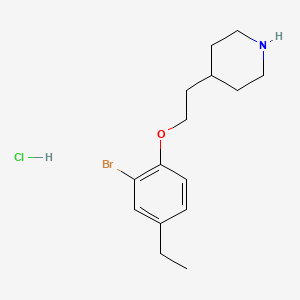

![2-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374492.png)

![4-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374493.png)

![1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylic acid](/img/structure/B1374498.png)

![3-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374502.png)